3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one
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Overview
Description
3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one is a synthetic organic compound that belongs to the class of thiazepanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzenesulfonyl group: This step might involve sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the chlorophenyl group: This can be done through substitution reactions using chlorophenyl derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazepane ring or the benzenesulfonyl group.
Reduction: Reduction reactions might target the carbonyl group or other functional groups within the molecule.
Substitution: Substitution reactions could involve the chlorophenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-ol
- 3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-amine
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one lies in its specific functional groups and their arrangement, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S2/c21-18-9-5-4-8-17(18)19-10-12-22(13-14-26-19)20(23)11-15-27(24,25)16-6-2-1-3-7-16/h1-9,19H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAWGPQNCACGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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